7-Amino-2-methylquinoline-5-carboxylic acid

Medicinal Chemistry Synthetic Methodology Building Block Selection

7-Amino-2-methylquinoline-5-carboxylic acid (CAS 502172-25-0; molecular formula C11H10N2O2; molecular weight 202.21 g/mol) is a heterocyclic aromatic compound classified as a quinoline-5-carboxylic acid derivative bearing a primary amino group at the 7-position and a methyl substituent at the 2-position. It is listed in the NCI compound library under identifier NSC366597, indicating its historical inclusion in broad screening collections.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 502172-25-0
Cat. No. B3269062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methylquinoline-5-carboxylic acid
CAS502172-25-0
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=CC(=C2C=C1)C(=O)O)N
InChIInChI=1S/C11H10N2O2/c1-6-2-3-8-9(11(14)15)4-7(12)5-10(8)13-6/h2-5H,12H2,1H3,(H,14,15)
InChIKeyPZXVSRZTQIJIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-methylquinoline-5-carboxylic acid (CAS 502172-25-0): Core Chemical Identity and Structural Classification for Procurement Decision-Making


7-Amino-2-methylquinoline-5-carboxylic acid (CAS 502172-25-0; molecular formula C11H10N2O2; molecular weight 202.21 g/mol) is a heterocyclic aromatic compound classified as a quinoline-5-carboxylic acid derivative bearing a primary amino group at the 7-position and a methyl substituent at the 2-position [1]. It is listed in the NCI compound library under identifier NSC366597, indicating its historical inclusion in broad screening collections [1]. The compound features two hydrogen bond donors (2 HBD) and four hydrogen bond acceptors (4 HBA), with a topological polar surface area of 76.2 Ų and a calculated XLogP3 value of 1.4, placing it within favorable oral bioavailability parameter space [1].

7-Amino-2-methylquinoline-5-carboxylic acid: Why Positional Isomers or Mono-Functional Analogs Cannot Serve as Direct Replacements


Simple substitution with mono-functional quinoline analogs such as 2-methylquinoline-5-carboxylic acid (CAS 634-39-9, lacking the 7-amino group) or 7-amino-2-methylquinoline (CAS 64334-96-9, lacking the 5-carboxylic acid group) fundamentally alters the compound's synthetic utility. The simultaneous presence of two chemically orthogonal functional groups—a nucleophilic primary aromatic amine and a carboxylic acid—enables sequential, chemoselective derivatization pathways that are structurally impossible with either mono-functional comparator [1]. This orthogonality dictates that procurement decisions cannot be based solely on quinoline scaffold similarity; the precise substitution pattern governs which coupling sequences are accessible, making direct replacement without re-validation of downstream synthetic routes infeasible.

Quantifiable Differentiation Evidence for 7-Amino-2-methylquinoline-5-carboxylic acid Versus Closest Analogs: A Procurement-Focused Data Review


Orthogonal Reactivity Edge: Dual Amino and Carboxylic Acid Functionality Enables Sequential Derivatization Unavailable in Mono-Functional Analogs

7-Amino-2-methylquinoline-5-carboxylic acid possesses two chemically orthogonal functional groups—a primary aromatic amine at C-7 and a carboxylic acid at C-5—that can be independently addressed through selective protection/deprotection or chemoselective coupling strategies [1]. In contrast, the closest mono-functional analog, 2-methylquinoline-5-carboxylic acid (CAS 634-39-9), contains only the carboxylic acid moiety and completely lacks the amine handle, while 7-amino-2-methylquinoline (CAS 64334-96-9) lacks the carboxylic acid. This duality makes the target compound a more versatile building block for constructing complex molecular architectures requiring two distinct points of diversification.

Medicinal Chemistry Synthetic Methodology Building Block Selection

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile and Calculated Lipophilicity Compared to Representative Quinoline Standards

The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), yielding an HBD/HBA ratio of 0.50, compared to 1.00 for 2-methylquinoline-5-carboxylic acid (1 HBD / 3 HBA; PubChem CID 76198) and 0.33 for 7-amino-2-methylquinoline (2 HBD / 3 HBA; PubChem CID 120255) [1][2]. The calculated octanol-water partition coefficient (XLogP3 = 1.4) places the compound within the favorable oral bioavailability window defined by Lipinski's Rule of Five, whereas the absence of the ionizable carboxylic acid in 7-amino-2-methylquinoline (XLogP3 ≈ 2.1) increases lipophilicity and may reduce aqueous solubility relative to the target compound [1][3].

ADME Prediction Physicochemical Profiling Drug-like Property Assessment

Vendor-Verified Supply Consistency: Guaranteed Purity and Batch-Specific Analytical Documentation from Bidepharm

Bidepharm supplies 7-amino-2-methylquinoline-5-carboxylic acid at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analysis reports available to buyers . This level of documentation is not uniformly offered across all vendors for closely related quinoline building blocks, providing a verifiable procurement advantage in terms of quality transparency.

Chemical Procurement Quality Assurance Building Block Sourcing

NCI Library Inclusion as a Selection Filter: Pre-Screening Provenance Provides a Differentiator Over Non-Selected Analogues

7-Amino-2-methylquinoline-5-carboxylic acid was assigned NSC number 366597 by the National Cancer Institute (NCI), indicating its prior inclusion in NCI compound collections for biological screening [1]. By contrast, the close analogue 2-methylquinoline-5-carboxylic acid (CAS 634-39-9) was assigned NSC number 266128 approximately 100,000 compounds earlier, suggesting sequential or separate selection criteria were applied. While both compounds were selected, the NCI selection process acts as a coarse filter for structural diversity and drug-like properties, providing an independent validation of scaffold quality that is absent for quinoline analogues never assigned an NSC identifier.

Compound Library Selection Screening Provenance NCI Diversity Set

7-Amino-2-methylquinoline-5-carboxylic acid: Evidence-Backed Application Scenarios for Laboratory Procurement


Medicinal Chemistry Building Block for Amide- and Urea-Based Compound Library Synthesis

The presence of both a free carboxylic acid and a primary aromatic amine enables this compound to serve as a single starting material for generating diverse amide and urea derivatives through sequential, chemoselective couplings. The carboxylic acid can be coupled with amines using standard peptide coupling reagents, while the aromatic amine can be converted to ureas via reaction with isocyanates, or to amides via acyl chloride coupling, without requiring pre-synthesis of separate amino- and carboxy-quinoline intermediates [1].

Precursor for Quinoline-5,8-dione Natural Product Analog Synthesis

The 7-amino-2-methylquinoline scaffold is structurally related to 7-amino-2-methylquinoline-5,8-dione intermediates used in the synthesis of lavendamycin methyl ester and related quinolindione natural products [1]. The carboxylic acid at C-5 can be elaborated to the 5,8-dione oxidation state, while the 7-amino group provides a handle for introducing N-acyl or N-alkyl substituents that modulate bioactivity.

Physicochemically Favorable Starting Point for Oral Bioavailability Optimization Programs

With a calculated XLogP3 of 1.4, topological polar surface area of 76.2 Ų, and a hydrogen bond donor/acceptor profile (2 HBD / 4 HBA) that falls within Lipinski and Veber parameter space, this compound offers a more favorable starting point for oral bioavailability optimization than its more lipophilic monofunctional analogues (e.g., 7-amino-2-methylquinoline, XLogP3 ≈ 2.1) [1][2]. This is particularly relevant for programs targeting orally administered CNS or anti-infective agents where moderate polarity is desired.

Compound Management and Screening Set Procurement: Traceable Quality Control Reduces Re-Test Burden

For core facility managers or compound management groups procuring building blocks for shared screening collections, the multi-method batch QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm at 97% standard purity reduces the need for in-house identity and purity confirmation, translating to lower operational overhead . This operational efficiency is a practical differentiator when selecting among multiple suppliers of the same or analogous compounds.

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